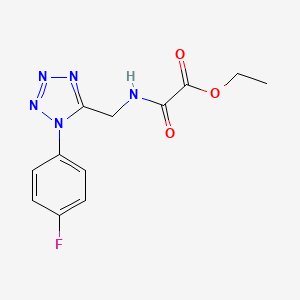

ethyl 2-(((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)amino)-2-oxoacetate

Description

Ethyl 2-(((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)amino)-2-oxoacetate is a tetrazole-based compound featuring a 4-fluorophenyl substituent, an oxoacetate ester, and an amino linker. This structure combines a bioactive tetrazole core with a fluorinated aromatic system, which is often associated with enhanced metabolic stability and binding affinity in medicinal chemistry .

Properties

IUPAC Name |

ethyl 2-[[1-(4-fluorophenyl)tetrazol-5-yl]methylamino]-2-oxoacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FN5O3/c1-2-21-12(20)11(19)14-7-10-15-16-17-18(10)9-5-3-8(13)4-6-9/h3-6H,2,7H2,1H3,(H,14,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORVXSUQHTJFFDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NCC1=NN=NN1C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)amino)-2-oxoacetate typically involves the following steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-fluorobenzylamine with sodium azide in the presence of a suitable catalyst, such as zinc chloride, under reflux conditions.

Coupling Reaction: The resulting 1-(4-fluorophenyl)-1H-tetrazole is then coupled with ethyl 2-bromo-2-oxoacetate in the presence of a base, such as potassium carbonate, to form the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may be scaled up by optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)amino)-2-oxoacetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the ester or amine functionalities, leading to the formation of new derivatives with different substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

Reduction: Lithium aluminum hydride in tetrahydrofuran, sodium borohydride in ethanol.

Substitution: Sodium hydride in dimethylformamide, potassium carbonate in acetonitrile.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Various substituted esters and amides.

Scientific Research Applications

Ethyl 2-(((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)amino)-2-oxoacetate has several applications in scientific research:

Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Biological Studies: The compound can be used to study the interaction of tetrazole-containing molecules with biological targets, such as proteins and nucleic acids.

Chemical Biology: It serves as a probe to investigate biochemical pathways and mechanisms of action of tetrazole derivatives.

Industrial Applications: The compound can be utilized in the development of agrochemicals and other industrial chemicals due to its unique structural features.

Mechanism of Action

The mechanism of action of ethyl 2-(((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)amino)-2-oxoacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to active sites of enzymes or receptors, thereby modulating their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity through hydrophobic interactions and potential hydrogen bonding.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Observations :

- Fluorine Position : The 4-fluorophenyl group in the target compound may enhance electronic effects and metabolic stability compared to 3- or 2-fluoro derivatives (e.g., ethyl 2-(3-fluorophenyl)-2-oxoacetate) .

- Heterocycle Impact: Replacing tetrazole with triazole (as in ) or omitting the heterocycle (as in ) alters hydrogen-bonding capacity and target selectivity. Tetrazoles are known for their bioisosteric replacement of carboxylic acids, improving pharmacokinetics .

- Ester Group : Ethyl esters generally offer better solubility than methyl esters, as seen in methyl 2-(4-fluorophenyl)-2-oxoacetate .

Physicochemical Properties

- Solubility : Ethyl esters (e.g., ) typically exhibit moderate aqueous solubility, whereas methyl esters (e.g., ) may crystallize more readily.

Biological Activity

Ethyl 2-(((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)amino)-2-oxoacetate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C12H14F N5O3

Molecular Weight: 287.27 g/mol

Structural Features:

- Tetrazole Ring: Contributes to the compound's biological activity.

- Fluorophenyl Group: Enhances lipophilicity and metabolic stability.

- Ethyl Ester Functional Group: Increases reactivity and interaction profiles.

Synthesis

The synthesis of this compound typically involves:

- Formation of the Tetrazole Ring: Reacting 4-fluorobenzylamine with sodium azide under reflux conditions.

- Coupling Reaction: The tetrazole product is coupled with ethyl 2-bromo-2-oxoacetate in the presence of a base like potassium carbonate.

The mechanism of action involves the interaction of the compound with specific molecular targets, such as enzymes or receptors. The tetrazole moiety can mimic carboxylate groups, facilitating binding to active sites and modulating enzyme activity. The fluorophenyl group enhances binding affinity through hydrophobic interactions and potential hydrogen bonding.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antitumor Activity

Studies have shown that compounds containing tetrazole rings can exhibit significant antitumor properties. For example, related tetrazole derivatives have been evaluated for their potency against various cancer cell lines, demonstrating promising results in terms of IC50 values compared to established drugs like sorafenib .

Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in various biochemical pathways. Its structure allows it to interact with active sites, potentially leading to therapeutic effects in conditions like cancer or inflammation .

Case Studies and Research Findings

- Antitumor Studies:

-

Mechanistic Studies:

- Investigations into the compound's mechanism revealed that it could inhibit CRAf kinase activity, which is crucial for cancer cell proliferation. This suggests a potential pathway for therapeutic intervention.

-

Pharmacokinetic Properties:

- The presence of the fluorine atom in the fluorophenyl group has been shown to improve the compound's pharmacokinetic profile, enhancing absorption and bioavailability in biological systems.

Applications in Medicinal Chemistry

This compound serves as a valuable building block in drug design. Its unique structural attributes allow it to be incorporated into various pharmaceutical agents targeting specific diseases, particularly those related to enzyme modulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.